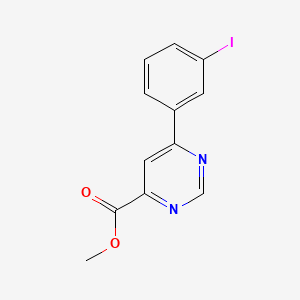
2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one, also known as BEDP, is a pyridazinone compound that has been extensively studied in the past few decades. It has been used in a variety of scientific research applications, from drug design to biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds similar to "2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one" often focuses on their synthesis and structural analysis. For example, the study by Bortoluzzi et al. (2011) details the structural characteristics of a compound with a related bromophenyl group, highlighting the importance of intermolecular interactions and the formation of polymeric structures through specific bonding patterns (Bortoluzzi, Souza, Joussef, & Meyer, 2011). These structural insights are crucial for understanding how such compounds can be utilized in further chemical synthesis and material science applications.
Reactivity and Chemical Transformations
The reactivity of brominated compounds is another area of significant interest. Studies have investigated how brominated moieties influence the course of reactions with nucleophiles, as seen in the work by Potikha, Turelik, & Kovtunenko (2009), where the bromination of certain ketones led to the formation of furans and thiophenes (Potikha, Turelik, & Kovtunenko, 2009). This study underscores the utility of brominated compounds in synthesizing heterocyclic structures, a common theme in pharmaceutical research and development.
Antioxidant and Biological Activities
Exploring the biological activities of bromophenols, Olsen et al. (2013) and Li et al. (2011) demonstrate the antioxidant properties of bromophenols isolated from red algae (Olsen, Hansen, Isaksson, & Andersen, 2013); (Li, Li, Gloer, & Wang, 2011). These findings suggest that structurally similar compounds, such as "2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one," could potentially exhibit similar bioactivities, making them of interest in the search for new antioxidant agents.
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-(2-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMRMELUVJWGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



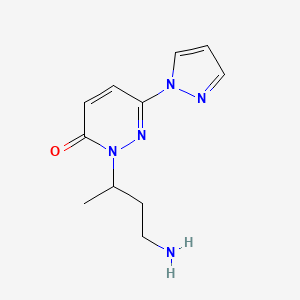
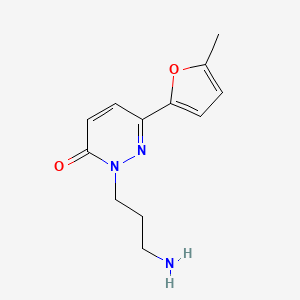
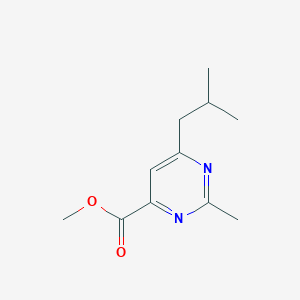


amine hydrochloride](/img/structure/B1484494.png)

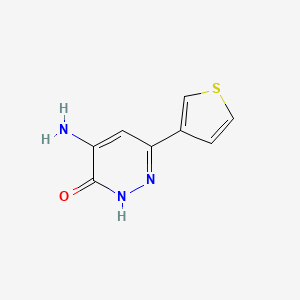
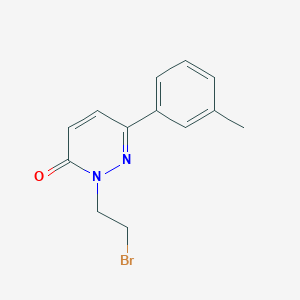

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)

